molecular formula C18H25NO2 B14508982 Cinnamic acid, 3-(2'-methylpiperidino)propyl ester CAS No. 63938-15-8

Cinnamic acid, 3-(2'-methylpiperidino)propyl ester

Cat. No.: B14508982
CAS No.: 63938-15-8
M. Wt: 287.4 g/mol
InChI Key: SEBFSSWJENDFFN-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamic acid, 3-(2’-methylpiperidino)propyl ester is a derivative of cinnamic acid, which is a naturally occurring aromatic compound found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinnamic acid, 3-(2’-methylpiperidino)propyl ester typically involves the esterification of cinnamic acid with 3-(2’-methylpiperidino)propanol. This reaction can be carried out using various methods, including Fischer esterification and Steglich esterification. In Fischer esterification, cinnamic acid is reacted with 3-(2’-methylpiperidino)propanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. Steglich esterification involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

Industrial production of cinnamic acid, 3-(2’-methylpiperidino)propyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The choice of catalysts and reaction conditions can be optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Cinnamic acid, 3-(2’-methylpiperidino)propyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cinnamic acid, 3-(2’-methylpiperidino)propyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of cinnamic acid, 3-(2’-methylpiperidino)propyl ester involves its interaction with various molecular targets. In antimicrobial applications, it may disrupt the cell membrane integrity of microorganisms, leading to cell death. The compound can also interact with enzymes and proteins, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinnamic acid, 3-(2’-methylpiperidino)propyl ester is unique due to the presence of the 2’-methylpiperidino group, which imparts specific chemical and biological properties. This structural feature may enhance its antimicrobial activity and make it a valuable compound for various applications .

Properties

CAS No.

63938-15-8

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C18H25NO2/c1-16-8-5-6-13-19(16)14-7-15-21-18(20)12-11-17-9-3-2-4-10-17/h2-4,9-12,16H,5-8,13-15H2,1H3/b12-11+

InChI Key

SEBFSSWJENDFFN-VAWYXSNFSA-N

Isomeric SMILES

CC1CCCCN1CCCOC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1CCCCN1CCCOC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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